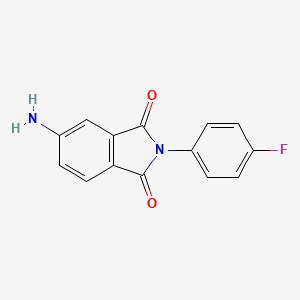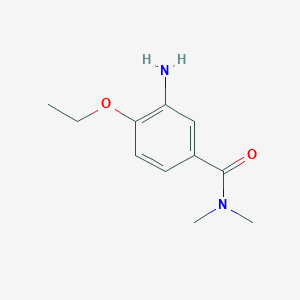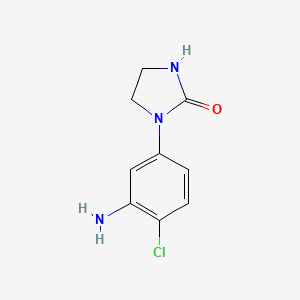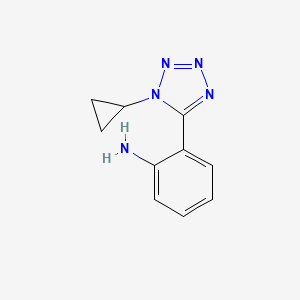
1-Vinyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-Vinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a vinyl group at the first position and a carboxylic acid group at the fourth position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties .
Aplicaciones Científicas De Investigación
1-Vinyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds like 1-phenyl-1h-pyrazole-4-carboxylic acid have been found to interact with enzymes such as the bifunctional enzyme which catalyzes the conversion of pgh2 to pgd2 .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect pathways involving prostaglandins .
Result of Action
Based on the actions of similar compounds, it could potentially lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Vinyl-1H-pyrazole-4-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules could potentially affect how the compound interacts with its targets .
Análisis Bioquímico
Biochemical Properties
1-Vinyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, which are crucial for catalyzing biochemical reactions. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme, thereby influencing the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cellular metabolism, such as alterations in the levels of reactive oxygen species and metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For instance, it can inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate oxidoreductases by stabilizing their active conformations, leading to enhanced catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, such as changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, which facilitate its uptake and distribution within different cellular compartments. Additionally, binding proteins can sequester the compound in specific tissues, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can significantly impact its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Vinyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 1-(2-chloroethyl)-4-formylpyrazoles followed by dehydrochlorination. The dehydrochlorination rate decreases with the increasing number of electron-donor substituents . Another method includes the cyclocondensation of hydrazine with carbonyl compounds, followed by functionalization to introduce the vinyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation and dehydrochlorination processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Vinyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the vinyl group or the carboxylic acid group, leading to different products.
Substitution: The vinyl group can participate in substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylated derivatives, while reduction can produce alcohols or alkanes .
Comparación Con Compuestos Similares
1H-pyrazole-4-carboxylic acid: Lacks the vinyl group, leading to different reactivity and applications.
1-Vinyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains additional methyl groups, which can influence its chemical properties and biological activities.
Uniqueness: 1-Vinyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-ethenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOXIKNICPHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653232 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905307-07-5 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)
![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)
![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)
![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)
![1-[(1,3-Thiazol-4-yl)methyl]piperazine](/img/structure/B1372591.png)

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
